N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine
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Overview
Description
N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their broad range of biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by copper (CuAAC), which allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles under mild conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide.
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine, often employs continuous flow chemistry techniques. These methods allow for the efficient and scalable production of the compound with high yields and purity. The use of automated systems and optimized reaction conditions ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(I) iodide, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to the modulation of biological activities. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar biological activities but different structural properties.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Ribavirin: An antiviral drug with a triazole moiety.
Uniqueness
N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biomolecules makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C14H14N4 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
N-(1-phenylethyl)-2H-benzotriazol-4-amine |
InChI |
InChI=1S/C14H14N4/c1-10(11-6-3-2-4-7-11)15-12-8-5-9-13-14(12)17-18-16-13/h2-10,15H,1H3,(H,16,17,18) |
InChI Key |
KUYZAVTYDKMQGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=CC3=NNN=C32 |
Origin of Product |
United States |
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